

Diazolidinylurea (CAS No. 78491-02-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diazolidinylurea

Cat. No.: B1206482

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Abstract

Diazolidinylurea (CAS No. 78491-02-8) is a heterocyclic urea derivative widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceuticals.^[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, providing broad-spectrum activity against bacteria, yeast, and molds.^{[2][3][4]} This technical guide provides an in-depth overview of **Diazolidinylurea**, encompassing its chemical and physical properties, synthesis, mechanism of action, analytical methodologies for its quantification, and a summary of its toxicological profile. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development.

Chemical and Physical Properties

Diazolidinylurea is a white to off-white, free-flowing, and practically odorless powder.^[1] It is highly soluble in water and remains stable over a wide pH range, typically between 3 and 9, which allows for its incorporation into a diverse array of product formulations.^[1] Commercial **Diazolidinylurea** is often a mixture of different formaldehyde addition products, including polymers.^[5]

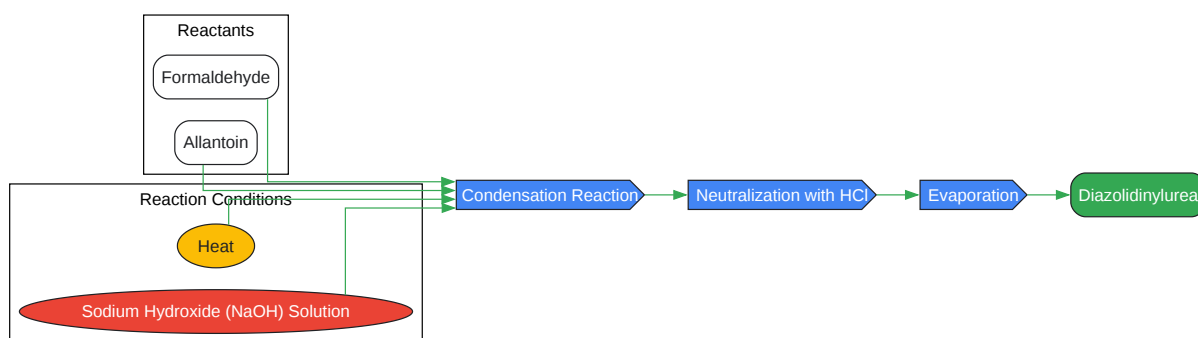
Table 1: Physical and Chemical Properties of **Diazolidinylurea**

Property	Value	Reference(s)
CAS Number	78491-02-8	[6]
Molecular Formula	C ₈ H ₁₄ N ₄ O ₇	[6]
Molar Mass	278.22 g/mol	[6]
Appearance	White to off-white powder or crystals	[3][7]
Odor	Odorless	[1]
Solubility	Miscible in water	[8]
Melting Point	157.8 °C	[9]
Boiling Point	230 °C	[9]
Stability	Stable under normal conditions; incompatible with strong oxidizing agents.	[10]

Synthesis

Diazolidinyurea is synthesized through the condensation reaction of allantoin with formaldehyde.[1][3][11] The reaction is typically carried out under alkaline conditions, followed by neutralization.

Logical Workflow for the Synthesis of Diazolidinyurea



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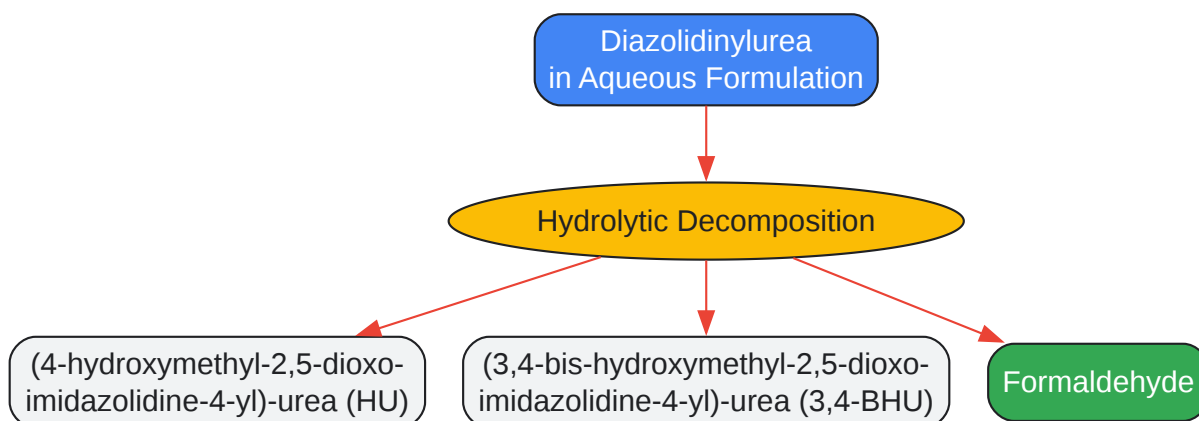
Caption: Synthesis of **Diazolidinylurea** from Allantoin and Formaldehyde.

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of **Diazolidinylurea** is attributed to its slow and controlled release of formaldehyde in aqueous environments.^{[2][3][4][6]} Formaldehyde is a potent, broad-spectrum biocide that effectively inactivates microorganisms.^[6]

Formaldehyde Release Pathway

The decomposition of **Diazolidinylurea** in cosmetic formulations leads to the formation of various byproducts, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU), with the concomitant release of formaldehyde.^[12] The rate of formaldehyde release is influenced by factors such as pH, temperature, and the product matrix.^{[8][13]}

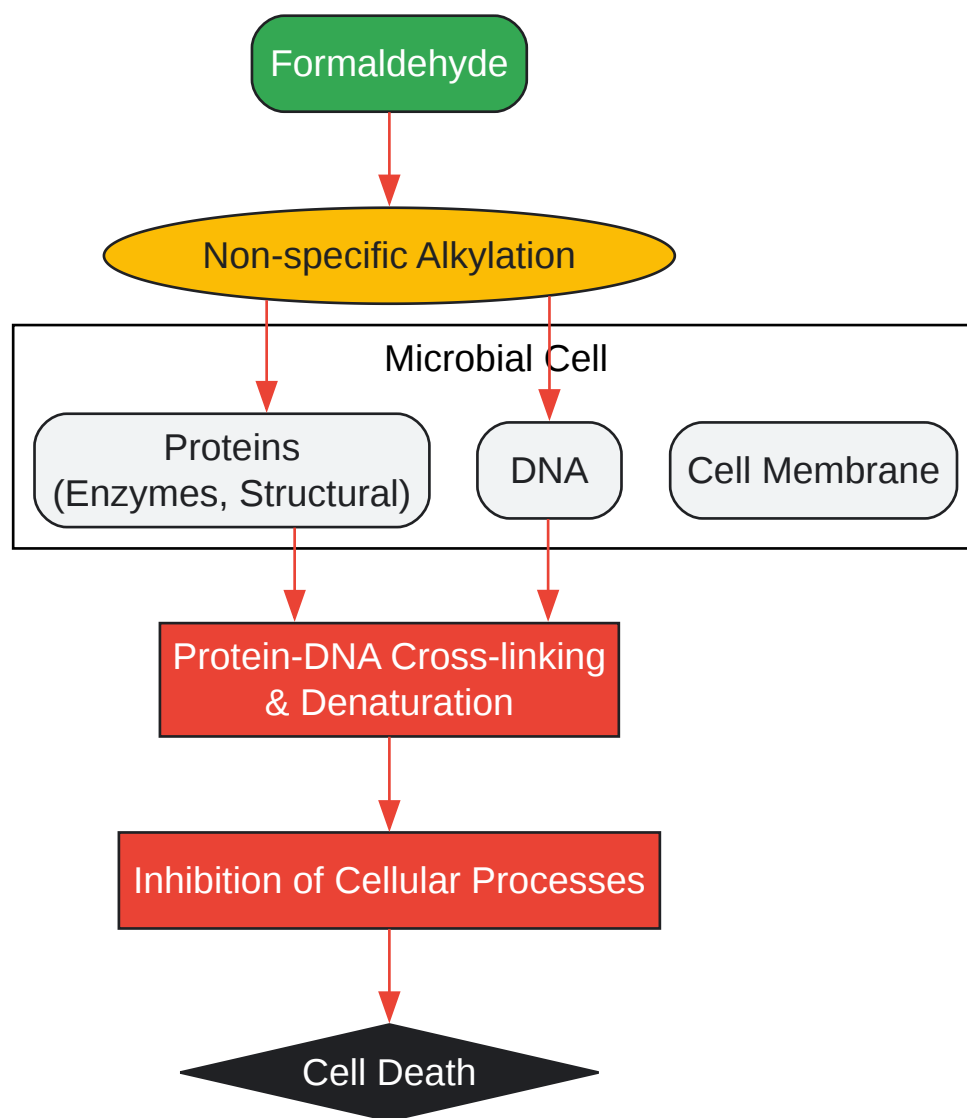


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Caption: Decomposition of **Diazolidinylurea** and release of formaldehyde.

Antimicrobial Action of Formaldehyde

Formaldehyde exerts its antimicrobial effect through non-specific alkylation of cellular macromolecules.[2] It reacts with primary amines and amides of proteins, as well as with the purine bases of DNA, leading to cross-linking and denaturation.[2] This disrupts essential cellular functions and ultimately leads to microbial cell death.



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Caption: Antimicrobial mechanism of formaldehyde.

Experimental Protocols

Synthesis of Diazolidinylurea

The following protocol is a generalized procedure based on the chemical reaction of allantoin and formaldehyde.

Materials:

- Allantoin

- Formaldehyde solution (e.g., 37%)
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Reaction vessel with stirring and temperature control
- Distillation apparatus

Procedure:

- In a reaction vessel, dissolve allantoin in an aqueous solution of sodium hydroxide.
- Add formaldehyde solution to the reaction mixture.
- Heat the mixture with constant stirring to the desired reaction temperature (e.g., reflux).
- Maintain the reaction for a specified period to ensure complete condensation.
- After the reaction is complete, cool the mixture.
- Neutralize the solution with hydrochloric acid to a target pH.
- Remove water from the mixture via evaporation or distillation under reduced pressure to yield the crude **Diazolidinylurea** product.
- The product can be further purified by recrystallization if necessary.

Determination of Diazolidinylurea by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of **Diazolidinylurea** in a topical cream formulation.^{[14][15]}

Instrumentation and Conditions:

- HPLC System: With UV detector

- Column: C18 reverse-phase column (e.g., Symmetry C18, 75x4.6 mm, 3.5 μ m)
- Mobile Phase: A gradient of methanol and 0.1% o-phosphoric acid in water can be employed.
- Detection Wavelength: 214 nm[14][15]
- Injection Volume: 5 μ L
- Column Temperature: Ambient

Sample Preparation:

- Accurately weigh a portion of the cream sample.
- Suspend the sample in a suitable solvent (e.g., water or a hydroalcoholic mixture).
- Separate the aqueous phase containing **Diazolidinylurea** by centrifugation.
- Filter the supernatant through a 0.45 μ m filter.
- Dilute the filtered solution to a suitable concentration with the mobile phase.

Analysis:

- Inject the prepared sample and standard solutions of **Diazolidinylurea** onto the HPLC system.
- Record the chromatograms and determine the peak area of **Diazolidinylurea**.
- Quantify the concentration of **Diazolidinylurea** in the sample by comparing its peak area to that of the standards.

In Vitro Erythrocyte Toxicity Assay

This protocol provides a general framework for assessing the hemolytic potential of **Diazolidinylurea**.

Materials:

- Freshly collected human or animal blood in an anticoagulant (e.g., heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- **Diazolidinylurea** solutions of varying concentrations
- Positive control (e.g., Triton X-100) and negative control (PBS)
- Centrifuge
- Spectrophotometer

Procedure:

- Wash freshly collected red blood cells (RBCs) with PBS by repeated centrifugation and resuspension to remove plasma and platelets.
- Prepare a suspension of RBCs in PBS at a defined concentration (e.g., 2% v/v).
- Add the RBC suspension to tubes containing different concentrations of **Diazolidinylurea**, a positive control, and a negative control.
- Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
- After incubation, centrifuge the tubes to pellet the intact RBCs.
- Transfer the supernatant to a new plate or cuvette.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemolysis.
- Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Toxicological Profile

Diazolidinylurea has undergone safety assessments by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel.^[2] The CIR concluded that **Diazolidinylurea** is safe as a cosmetic ingredient at concentrations up to 0.5%.^[2]

Table 2: Summary of Toxicological Data for **Diazolidinylurea**

Endpoint	Result	Reference(s)
Acute Oral Toxicity (Rat)	LD50: 2.5 - 5.0 g/kg (Slightly toxic)	[15]
Skin Irritation (Rabbit)	Not an irritant at 5%	[2][15]
Ocular Irritation (Rabbit)	Not an irritant at 5%	[2][15]
Skin Sensitization (Guinea Pig)	Mild sensitizer in some studies	[2][15]
Skin Sensitization (Human)	Can cause allergic contact dermatitis in susceptible individuals.	[5][6]
Mutagenicity (Ames Test)	Non-mutagenic	[2][15]
Photosensitization	Not a photosensitizer at 0.25%	[2][15]

It is important to note that as a formaldehyde-releaser, **Diazolidinylurea** can cause contact dermatitis in individuals with a formaldehyde allergy.[5][6]

Regulatory Status

The use of **Diazolidinylurea** in cosmetic products is regulated in various regions. In the European Union, it is listed in the Cosmetics Regulation and its use is restricted to a maximum concentration of 0.5%. In the United States, the CIR has deemed it safe for use in cosmetics up to 0.5%.[2]

Conclusion

Diazolidinylurea is an effective and widely used preservative in the cosmetic and personal care industries. Its antimicrobial action is based on the controlled release of formaldehyde. While it has a favorable safety profile at typical use concentrations, its potential to cause skin sensitization in formaldehyde-allergic individuals is a key consideration for formulators and clinicians. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the research, development, and safety assessment of products containing **Diazolidinylurea**.

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